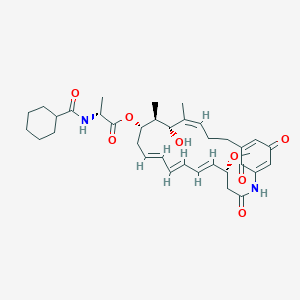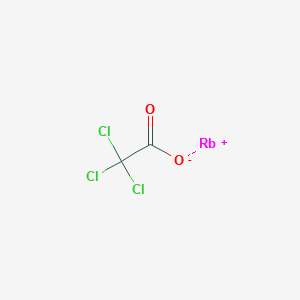
Rubidium Trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A strong acid used as a protein precipitant in clinical chemistry and also as a caustic for removing warts.
Scientific Research Applications
Extraction and Utilization
Rubidium, including its derivatives like rubidium trichloroacetate, is known for its unique properties such as softness, ductility, malleability, strong chemical, and photo-emissive activity, which make it valuable in various applications. These applications range from optical and laser technology, electronics, telecommunications, biomedical, space technology, to academic research, especially in quantum mechanics-based computing devices. However, extracting rubidium from natural resources like lithium or cesium-rich minerals and natural brines is challenging due to the need for complex physical and chemical treatments (B. Ertan, 2017).
In Photovoltaic Cells
Rubidium has been explored in photovoltaic applications. Specifically, rubidium multication perovskite cells show improved crystallinity and defect migration suppression, leading to higher efficiency and light stability. This technology has demonstrated significant potential in enhancing the efficiency of perovskite-silicon tandem solar cells (The Duong et al., 2017).
In Nuclear Physics and Spectroscopy
Research on rubidium isotopes, like 98Rb, contributes significantly to the understanding of nuclear physics. Studies involving laser spectroscopy of rubidium at facilities like TRIUMF have enabled the observation of nuclear states in rubidium isotopes, contributing to knowledge in fields like quantum computation and atomic clocks (T. Procter et al., 2015).
In Biological Research
In biological research, rubidium ions have been used in protein phasing. For example, X-ray anomalous scattering from rubidium ions bound to protein surfaces has been utilized in the structural determination of proteins, indicating its usefulness in macromolecular studies (S. Korolev et al., 2001).
In Environmental and Ecological Studies
Rubidium's use extends to environmental and ecological studies. It has been used as a marker to study the dispersal of aquatic insects, demonstrating its utility in understanding ecological interactions and behaviors (John C. Payne & J. Dunley, 2002).
properties
Product Name |
Rubidium Trichloroacetate |
|---|---|
Molecular Formula |
C2Cl3O2R |
Molecular Weight |
247.84 g/mol |
IUPAC Name |
rubidium(1+);2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Rb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI Key |
JJNDGUKMSFVFQT-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Rb+] |
synonyms |
Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
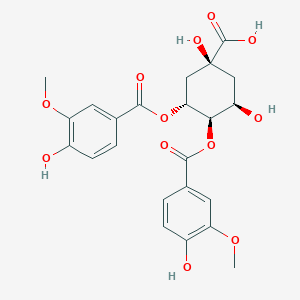
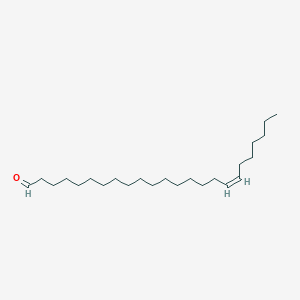
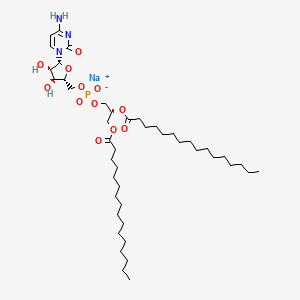
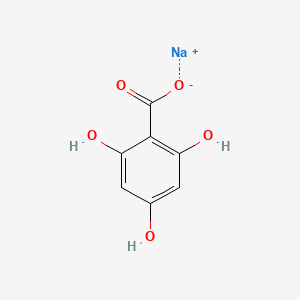

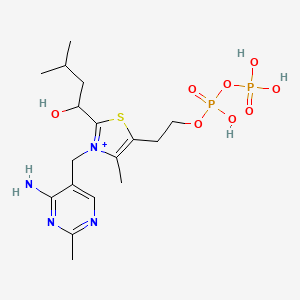
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

